ICA-121431 - 313254-51-2

ICA-121431

Catalog Number: EVT-269900
CAS Number: 313254-51-2
Molecular Formula: C23H19N3O3S2
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ICA-121431 (2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide) is a small molecule aryl sulfonamide compound with high selectivity for voltage-gated sodium channels (VGSCs), specifically Nav1.1, Nav1.2, and Nav1.3 subtypes. [] This compound is widely employed in scientific research as a pharmacological tool to investigate the roles of specific VGSC subtypes in various physiological and pathological processes, including neuronal excitability, pain signaling, and epilepsy. [, , ]

Molecular Structure Analysis

The molecular structure of ICA-121431 consists of a central benzene ring substituted with a diphenylacetamide group at the 1-position and a thiazole-2-sulfonamide group at the 4-position. The presence of these specific functional groups contributes to its interaction with the voltage sensor domain of VGSCs, particularly the S1-S4 segment of Domain IV. [, ] The spatial arrangement of these groups likely influences its selectivity towards specific Nav subtypes.

Mechanism of Action

ICA-121431 exerts its effects by selectively binding to and inhibiting the activity of specific VGSC subtypes, primarily Nav1.1, Nav1.2, and Nav1.3. [] This inhibition occurs through interaction with the voltage sensor domain, particularly within the S1-S4 segment of Domain IV, which is responsible for sensing changes in membrane potential and initiating channel gating. [, ] By binding to this region, ICA-121431 likely hinders the conformational changes required for channel activation, thereby reducing sodium ion influx and inhibiting neuronal excitability.

Applications
  • Investigating Epilepsy: ICA-121431 is used to study the role of Nav1.1 in epilepsy models. Experiments using mouse cortical slices showed that ICA-121431 had minimal effect on epileptiform activity induced by 4-aminopyridine, suggesting that selective targeting of other Nav subtypes, such as Nav1.6, might be a more effective strategy for epilepsy treatment. []

  • Studying Neuropathic Pain: Research suggests that the upregulation of Nav1.1 in trigeminal nerves may contribute to trigeminal neuropathic pain. In rat models, local administration of ICA-121431 effectively reversed hypersensitivity induced by chronic constriction injury of the infraorbital nerve, highlighting its potential as a therapeutic target for this type of pain. []

  • Modeling Neurological Disorders: ICA-121431 serves as a valuable tool for understanding the impact of Nav channel dysfunction in neurological disorders. By utilizing induced pluripotent stem cell-derived neurons harboring a specific SCN3A mutation associated with neurodevelopmental disorder, researchers demonstrated that ICA-121431 could normalize aberrant firing patterns caused by the mutation. This finding suggests that selective Nav1.3 blockade could be a potential therapeutic approach for managing SCN3A-related disorders. []

  • Examining Action Potential Conduction: ICA-121431 is utilized to investigate the role of specific Nav subtypes in action potential conduction in various neuronal populations. In studies on vagal motor fibers innervating the esophagus, ICA-121431 did not inhibit contractions, suggesting that Nav1.1, Nav1.2, and Nav1.3 are not essential for action potential conduction in these fibers. [] Conversely, in sensory neuron cultures, A-803467, a Nav1.8 blocker, blocked a majority of neurons, indicating a crucial role for Nav1.8 in nociceptive conduction. []

  • Elucidating the Role of Specific Nav Subtypes: ICA-121431 allows researchers to dissect the individual contributions of different Nav subtypes to various physiological processes. For instance, studies on vagal nodose C-fibers innervating the esophagus showed that ICA-121431, in combination with a Nav1.7 blocker, nearly abolished mechanically induced responses. These findings indicate that multiple TTX-sensitive NaV channels, including Nav1.1, Nav1.2, and Nav1.3, are involved in action potential initiation in these fibers. []

Compound 801

Compound Description: Compound 801 is an aryl sulfonamide small molecule inhibitor that exhibits relative selectivity for Nav1.6. [] It completely abolishes ictal local field potentials induced by 4-aminopyridine (4-AP) in mouse cortical slices. [] This compound also inhibits NaV1.7 and shows dose-dependent inhibition of mechanical response in vagal nodose C-fibers innervating the esophagus. []

PF-05089771

Compound Description: PF-05089771 is a highly selective inhibitor of the voltage-gated sodium channel Nav1.7. [, ] It is involved in the regulation of action potential initiation in nerve terminals of vagal nodose C-fibers. [, ] PF-05089771 almost completely inhibits action potential initiation in response to low levels of esophageal distention but shows only partial inhibition at higher distention levels. []

Relevance: PF-05089771 targets a different subset of voltage-gated sodium channels compared to ICA-121431. While PF-05089771 selectively inhibits Nav1.7, ICA-121431 targets Nav1.1, Nav1.2, and Nav1.3. [, ] This difference in selectivity highlights the distinct roles of various sodium channel subtypes in neuronal excitability.

Tetrodotoxin (TTX)

Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that acts as a selective blocker of voltage-gated sodium channels (NaV). It is widely used as a tool to study the role of these channels in various physiological processes. [, , ] TTX completely blocks action potential initiation in esophageal nodose C-fibers and abolishes electrically evoked contractions in vagal motor fibers. [, ]

Relevance: Unlike ICA-121431 which selectively targets certain NaV subtypes, TTX is a non-selective blocker of most NaV channels. [, ] This broad-spectrum activity of TTX makes it a useful tool for studying general NaV channel function, while the subtype selectivity of ICA-121431 allows for more targeted investigations.

Lacosamide

Compound Description: Lacosamide is an anti-epileptic drug that has also been utilized for pain management. Its mechanism of action involves enhancing the slow inactivation of sodium channels, unlike typical anticonvulsants or local anesthetics that primarily enhance fast inactivation and bind within the channel pore. [] The inhibitory effect of lacosamide on NaV1.7 is dependent on its interaction with both the voltage sensor domain and the channel pore. []

Relevance: Lacosamide and ICA-121431 both target voltage-gated sodium channels, but they differ in their mechanisms of action and binding sites. [] While ICA-121431 primarily acts as a selective blocker of specific NaV subtypes, lacosamide enhances the slow inactivation process of these channels. [] This difference highlights the diverse pharmacological strategies available for modulating sodium channel function.

Lidocaine

Compound Description: Lidocaine is a local anesthetic that blocks voltage-gated sodium channels. It is often used to numb tissues in a specific area and is also used to treat ventricular tachycardia. [, ] Lidocaine's mechanism of action involves binding to the intracellular portion of the sodium channel, preventing sodium ions from passing through the channel.

Relevance: Lidocaine and ICA-121431 both ultimately block sodium channels but differ in their selectivity and binding sites. Lidocaine is a non-selective blocker of sodium channels, while ICA-121431 exhibits selectivity for specific NaV subtypes. [, ] Additionally, lidocaine binds to the intracellular portion of the channel, while the specific binding site of ICA-121431 is not explicitly mentioned in these papers.

Jingzhaotoxin-III

Compound Description: Jingzhaotoxin-III is a peptide toxin that acts as a selective blocker of the voltage-gated sodium channel Nav1.5. [] It is primarily found in the venom of the spider Chilobrachys jingzhao.

Relevance: Jingzhaotoxin-III and ICA-121431 both target voltage-gated sodium channels but exhibit distinct subtype selectivity. [] Jingzhaotoxin-III specifically blocks Nav1.5, while ICA-121431 targets Nav1.1, Nav1.2, and Nav1.3. This difference in selectivity highlights their potential for different therapeutic applications.

A-803467

Compound Description: A-803467 is a selective blocker of the voltage-gated sodium channel Nav1.8. [] It is a promising target for developing new analgesics due to its role in pain signaling.

Relevance: A-803467 and ICA-121431 are both aryl sulfonamide compounds that target voltage-gated sodium channels, but they exhibit distinct subtype selectivity. [] A-803467 selectively inhibits Nav1.8, while ICA-121431 shows selectivity for Nav1.1, Nav1.2, and Nav1.3. []

β-PMTX Analogs (e.g., Peptide 18, Analog 16)

Compound Description: β-PMTX (beta-pompilidotoxin) is a 13-amino acid wasp venom peptide that weakly activates the human neuronal sodium channel NaV1.1. [] Synthetic analogs of β-PMTX, such as Peptide 18 and Analog 16, have been developed with significantly improved activity on NaV1.1 and other neuronal sodium channels. []

Relevance: β-PMTX analogs and ICA-121431 both target neuronal sodium channels, but they have opposite effects on channel function. [] β-PMTX analogs act as gating modifiers that enhance sodium channel activation, while ICA-121431 acts as a channel blocker. [] Additionally, β-PMTX analogs show activity at multiple neuronal sodium channel subtypes (NaV1.1/1.2/1.3/1.6/1.7), while ICA-121431 primarily targets NaV1.1, NaV1.2, and Nav1.3. []

Properties

CAS Number

313254-51-2

Product Name

ICA-121431

IUPAC Name

2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Molecular Formula

C23H19N3O3S2

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27)

InChI Key

URSQNPPONHUJDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Solubility

Soluble in DMSO, not in water

Synonyms

2,2-diphenyl-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
ICA-121431

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.